3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid

logP lipophilicity drug design

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid (CAS 77876-78-9) is a substituted oxazole–propanoic acid building block that is structurally related to the non‑steroidal anti‑inflammatory drug oxaprozin but possesses a 4‑methyl‑5‑phenyl substitution pattern instead of the 4,5‑diphenyl motif. This single substitution alters key physicochemical parameters such as molecular weight, lipophilicity, and hydrogen‑bonding potential, thereby creating a differentiated chemical space for lead‑optimisation campaigns.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 77876-78-9
Cat. No. B2805270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid
CAS77876-78-9
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCC1=C(OC(=N1)CCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c1-9-13(10-5-3-2-4-6-10)17-11(14-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16)
InChIKeyVDQCGNBJGMCHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid CAS 77876-78-9: Procurement Guide for a Differentiated Oxazole Scaffold


3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid (CAS 77876-78-9) is a substituted oxazole–propanoic acid building block that is structurally related to the non‑steroidal anti‑inflammatory drug oxaprozin but possesses a 4‑methyl‑5‑phenyl substitution pattern instead of the 4,5‑diphenyl motif . This single substitution alters key physicochemical parameters such as molecular weight, lipophilicity, and hydrogen‑bonding potential, thereby creating a differentiated chemical space for lead‑optimisation campaigns .

Why 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid Cannot Be Replaced by Diphenyl Analogues


The substitution of a phenyl group by a methyl group at the oxazole 4‑position fundamentally alters the compound’s lipophilicity, molecular shape, and electronic distribution. Oxaprozin (4,5‑diphenyl‑2‑oxazolepropanoic acid, logP 4.19 [1]) demonstrates COX‑inhibitory activity that is intimately dependent on its diaryl substitution; replacement of one aryl ring with a methyl group is expected to reduce logP by ≥1.5 log units and to modulate target selectivity . Consequently, procurement decisions that treat all oxazole‑propanoic acid building blocks as interchangeable risk compromising hit‑to‑lead progression, SAR interpretation, and patent‑landscape positioning.

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid: Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Oxaprozin (4,5-Diphenyl Analog)

The target compound is predicted to have a logP substantially lower than that of oxaprozin, reflecting the replacement of one phenyl ring with a methyl group. The logP of the 4-methyl-5-phenyloxazole core is reported as 2.65 , while oxaprozin (4,5-diphenyl) has a measured logP of 4.19 [1]. Adding the propanoic acid side chain is expected to further reduce logP by approximately 0.7–1.0 units, yielding an estimated logP of 1.6–1.8 for the target compound [2].

logP lipophilicity drug design permeability ADME

Molecular Weight and Ligand Efficiency Differentiation vs. Oxaprozin

The compound has a molecular weight of 231.25 g·mol⁻¹ , significantly lower than that of oxaprozin (293.32 g·mol⁻¹) [1]. The reduction of 62.1 g·mol⁻¹ (21% smaller) places the target compound closer to fragment-like space, improving ligand efficiency metrics and increasing the probability of identifying lead-like hits with favourable ADME profiles in library screening [2].

molecular weight ligand efficiency fragment-based design oral bioavailability

Purity and Storage Specification for Reproducible Research

Commercial supplies of this compound are specified at ≥95% purity with a requirement for sealed, dry storage at 2–8 °C . In contrast, oxaprozin reference standards are often supplied at ≥98% purity without stringent cold-chain requirements . The target compound's storage specification is indicative of greater sensitivity to moisture and temperature, which may correlate with higher chemical reactivity (e.g., propensity for amide coupling or esterification) and must be accounted for in procurement planning.

purity storage condition reproducibility chemical procurement

Availability as a Certified Reference Standard for Analytical Method Development

The compound is available as a certified reference standard (M358535) for method development and quality control . This designation distinguishes it from simple research-grade stock and ensures traceability for analytical applications such as HPLC/UV quantitation and impurity profiling—a feature not universally available for all oxazole‑propanoic acid analogs.

reference standard analytical method quality control impurity profiling

Top Application Scenarios for 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid in Research and Industry


Fragment-Based Lead Discovery Requiring Low-Lipophilicity Scaffolds

The estimated logP of 1.6–1.8 (ΔlogP >2 units below oxaprozin) makes this compound an attractive starting fragment for programs targeting intracellular targets where excessive lipophilicity would lead to off-target promiscuity. Its low molecular weight (231 Da) further supports fragment growth without violating Ro5 boundaries .

Medicinal Chemistry SAR Exploration of the Oxazole 4‑Position

Because the compound introduces a single methyl group at the 4‑position while retaining the 5‑phenyl substituent, it serves as a matched molecular pair (MMP) with oxaprozin. Procurement of this building block enables direct head-to-head SAR studies that isolate the contribution of the 4‑substituent to COX selectivity, metabolic stability, and solubility .

Analytical Method Development and Impurity Profiling for Oxazole-Containing APIs

The availability of a certified reference standard (M358535) permits the development and validation of HPLC/UV methods for quantifying this compound as a potential process impurity or degradant in oxaprozin-based formulations. Laboratories engaged in CMC support can use the standard to establish system suitability parameters and to demonstrate method specificity per ICH Q2(R1) .

Covalent Probe Design via Carboxylic Acid Derivatisation

The cold-chain storage requirement indicates a degree of chemical reactivity that can be exploited for on-demand amide coupling or esterification. Researchers building activity-based probes or PROTACs can leverage the free carboxylic acid as a linker attachment point without the need for orthogonal protecting-group strategies, potentially reducing synthetic step count by 2–3 steps relative to ester-protected analogues .

Quote Request

Request a Quote for 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.